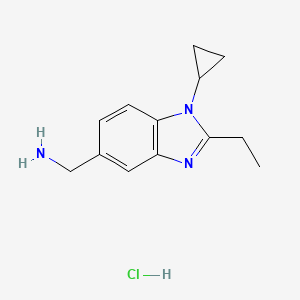

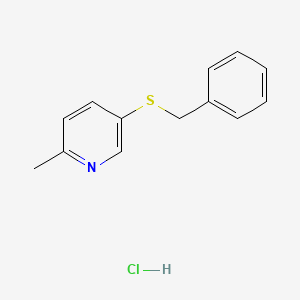

![molecular formula C11H19FN4 B1653375 {[(2S,4S)-4-fluoro-1-[(1-metil-1H-imidazol-2-il)metil]pirrolidin-2-il]metil}(metil)amina CAS No. 1820570-15-7](/img/structure/B1653375.png)

{[(2S,4S)-4-fluoro-1-[(1-metil-1H-imidazol-2-il)metil]pirrolidin-2-il]metil}(metil)amina

Descripción general

Descripción

The compound “{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule has a fluorine atom attached to the pyrrolidine ring and a methyl group attached to the nitrogen of the imidazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and imidazole rings in separate steps, followed by their connection via a carbon-carbon bond . The fluorine atom could be introduced via a halogenation reaction, and the methyl group could be added via an alkylation reaction .Molecular Structure Analysis

The molecular formula of the compound is C11H19FN4 . The structure includes a pyrrolidine ring and an imidazole ring, which are both five-membered rings. The pyrrolidine ring contains four carbon atoms and one nitrogen atom, while the imidazole ring contains three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

The compound, due to the presence of the imidazole and pyrrolidine rings, could participate in a variety of chemical reactions. The imidazole ring, for instance, is known to participate in nucleophilic substitution reactions, while the pyrrolidine ring can undergo reactions such as ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the fluorine atom could affect the compound’s reactivity and the polarity of the molecule .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos basados en pirrolidina

El anillo de pirrolidina es un heterociclo de cinco miembros con nitrógeno ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve incrementado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Descubrimiento de fármacos basados en imidazol

El imidazol es una porción heterocíclica de cinco miembros que posee una amplia gama de propiedades químicas y biológicas . Es el núcleo básico de algunos productos naturales como la histidina, la purina, la histamina y las estructuras basadas en ADN . Los derivados del imidazol muestran diferentes actividades biológicas como actividades antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamébicas, antihelmínticas, antifúngicas y ulcerogénicas .

Moduladores selectivos del receptor de andrógenos (SARMs)

Se han sintetizado derivados de pirrolidina como moduladores selectivos del receptor de andrógenos (SARMs). Por ejemplo, los derivados de 4-(pirrolidin-1-il)benzonitrilo se han desarrollado optimizando la estructura de los derivados de 1-(4-ciano-1-naftil)-2,3-disustituidos pirrolidina previamente reportados .

Potencial antitubercular

Los derivados del imidazol han mostrado una potente actividad antitubercular contra la cepa de Mycobacterium tuberculosis . Por ejemplo, los compuestos de 6-(4-sustituido fenil)-2-(3,5-dimetil-1H-pirazo-1-il)imidazo[2,1-b][1,3,4]tiadiazol han demostrado una actividad antitubercular significativa .

Propiedades

IUPAC Name |

1-[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN4/c1-13-6-10-5-9(12)7-16(10)8-11-14-3-4-15(11)2/h3-4,9-10,13H,5-8H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNATPOJGSXDFA-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC(CN1CC2=NC=CN2C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1C[C@@H](CN1CC2=NC=CN2C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601119795 | |

| Record name | 2-Pyrrolidinemethanamine, 4-fluoro-N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-, (2S,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820570-15-7 | |

| Record name | 2-Pyrrolidinemethanamine, 4-fluoro-N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-, (2S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820570-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinemethanamine, 4-fluoro-N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-, (2S,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Difluoromethoxy)methyl]azetidine](/img/structure/B1653292.png)

![1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1653294.png)

![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B1653300.png)

![3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride](/img/structure/B1653302.png)

![8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B1653306.png)

![tert-butyl 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B1653308.png)